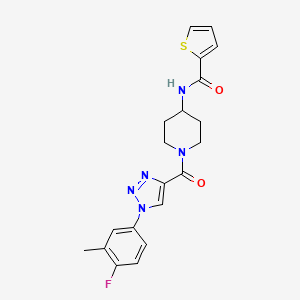
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound with interesting and diverse properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide generally involves multi-step procedures. The initial step usually includes the formation of the 1,2,3-triazole ring via the Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps include the acylation of piperidine, followed by coupling with a thiophene-2-carboxamide.
Common reaction conditions involve:
Use of Cu(I) catalysts in the cycloaddition step
Organic solvents like DMF or DMSO
Mild to moderate temperatures to maintain functional group integrity
Industrial Production Methods
While industrial methods are typically scaled-up versions of laboratory synthesis, these processes often involve optimization steps to improve yield and purity. High-throughput reactors, automation, and continuous flow chemistry are employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide can participate in a variety of chemical reactions:
Oxidation: : Conversion of functional groups to oxides
Reduction: : Reduction of carbonyl groups to alcohols
Substitution: : Nucleophilic or electrophilic substitution at reactive sites
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ under acidic conditions
Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF
Substitution: : Halogenation reagents such as NBS or electrophiles like acyl chlorides
Major Products Formed
Depending on the reaction, products can include:
Oxides or alcohols from oxidation or reduction reactions
Substituted derivatives when undergoing nucleophilic or electrophilic substitutions
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for designing novel molecules with specific reactivity patterns
Biology
In biological studies, the compound's interactions with various proteins and enzymes are investigated, contributing to the understanding of biochemical pathways and processes.
Medicine
The compound has potential pharmacological applications. Its unique structure allows for the modulation of biological targets, and it is explored as a lead compound in drug discovery programs aiming to develop novel therapeutics.
Industry
In the industry, particularly in the development of advanced materials, this compound is used to enhance the properties of polymers and other materials, making them suitable for specialized applications.
作用机制
The compound exerts its effects by interacting with specific molecular targets, typically proteins, enzymes, or receptors. Its mechanism of action often involves:
Binding to active sites or allosteric sites on proteins
Modulating the activity of enzymes
Altering signaling pathways
By targeting these molecular mechanisms, the compound can influence various biological processes, making it valuable in therapeutic development.
相似化合物的比较
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
Uniqueness
What sets N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide apart from its analogs is its specific functional groups, which confer unique reactivity and biological activity. The presence of a fluoro group can significantly affect the molecule's electronic properties and interactions with biological targets, offering potential advantages in drug design.
How’s that for detailed? Let me know if there’s anything more you’d like to dive into.
属性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-13-11-15(4-5-16(13)21)26-12-17(23-24-26)20(28)25-8-6-14(7-9-25)22-19(27)18-3-2-10-29-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQYYSQSVWSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666731.png)
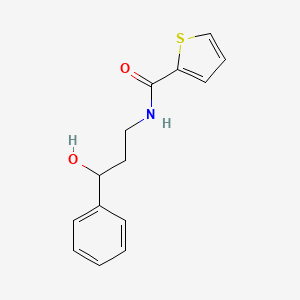
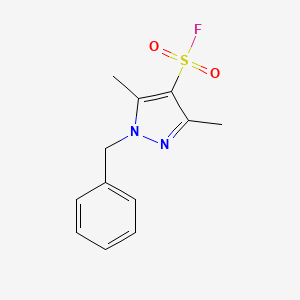
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2666737.png)
![3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2666738.png)
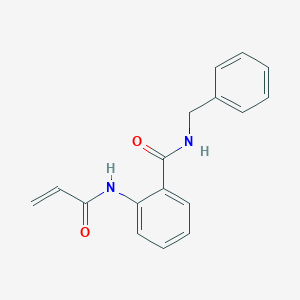
![methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate](/img/structure/B2666744.png)
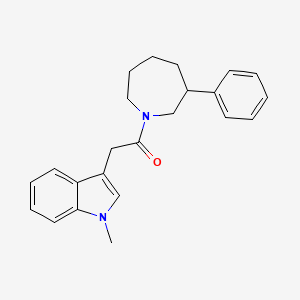
![prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666746.png)
![N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2666748.png)
![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2666749.png)
![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)
![N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2666752.png)
